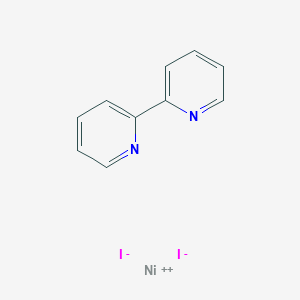
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) is a luminescent indicator dye. It is known for its unique chemical structure and properties, making it valuable in various scientific research applications. The compound is characterized by its ability to emit light, which is utilized in various analytical and diagnostic techniques .
Métodos De Preparación
The synthesis of Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) involves several steps. The primary synthetic route includes the reaction of 1,10-phenanthroline with benzenesulfonate under specific conditions to form the intermediate compound. This intermediate is then reacted with ruthenium(2+) to form the final product. The reaction conditions typically involve controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality of the final product .
Análisis De Reacciones Químicas
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in oxidation reactions, the compound can form oxidized derivatives that may have different luminescent properties. In reduction reactions, the compound can be reduced to form different ruthenium complexes with varying degrees of luminescence .
Aplicaciones Científicas De Investigación
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) has a wide range of scientific research applications. In chemistry, it is used as a luminescent probe for detecting various analytes. In biology, it is utilized in fluorescence microscopy and flow cytometry to label and track biological molecules. In medicine, the compound is used in diagnostic assays to detect specific biomarkers. In industry, it is employed in the development of luminescent materials for security and anti-counterfeiting applications .
Mecanismo De Acción
The mechanism of action of Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) involves its ability to emit light upon excitation. The compound absorbs light at a specific wavelength and then emits light at a different wavelength, a process known as fluorescence. This property is utilized in various analytical techniques to detect and quantify the presence of specific molecules. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) is unique compared to other similar compounds due to its specific luminescent properties and chemical structure. Similar compounds include other ruthenium-based luminescent dyes, such as tris(2,2’-bipyridyl)ruthenium(2+) and tris(1,10-phenanthroline)ruthenium(2+). These compounds also exhibit luminescent properties but differ in their chemical structure and the specific wavelengths of light they emit .
Propiedades
IUPAC Name |
tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S.4Na.Ru/c21-24(22,23)14-6-3-12(4-7-14)15-9-11-20-18-16(15)8-5-13-2-1-10-19-17(13)18;;;;;/h1-11H,(H,21,22,23);;;;;/q;4*+1;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVCLPEDWPHNS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=NC=CC(=C3C=C2)C4=CC=C(C=C4)S(=O)(=O)[O-])N=C1.[Na+].[Na+].[Na+].[Na+].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N2Na4O3RuS+5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849489 |
Source


|
| Record name | tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301206-84-8 |
Source


|
| Record name | tetrasodium;4-(1,10-phenanthrolin-4-yl)benzenesulfonate;ruthenium(2+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-3-tert-butyl-2-[(2R,3S)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8192919.png)

![[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192935.png)
![tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8192942.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate](/img/structure/B8192946.png)




![(6E)-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8192991.png)

![5-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]methoxymethyl]oxan-2-yl]methoxymethyl]-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B8193010.png)

